molecular formula C10H12ClNO B8245583 2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-B]pyridine

2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-B]pyridine

Cat. No.: B8245583
M. Wt: 197.66 g/mol
InChI Key: KQALAFGXSSMIOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine (Molecular Formula: C10H12ClNO, Average Mass: 197.662 ) is a fused tricyclic heterocyclic compound of significant interest in medicinal chemistry research. This scaffold is part of a broader class of pyrano[3,4-c]pyridine and pyrano[4,3-b]pyridine derivatives that have demonstrated a broad spectrum of pharmacological activities in scientific studies . Recent research on related condensed heterocyclic systems has shown that these compounds exhibit notable neurotropic properties . Biological evaluations have indicated high anticonvulsant activity through antagonism of pentylenetetrazole (PTZ)-induced seizures, with many compounds showing low toxicity and an absence of muscle relaxation at studied doses . Furthermore, such derivatives have displayed significant psychotropic effects, including activating behavior and anxiolytic (anti-anxiety) activity in model systems such as the "open field" and "elevated plus maze" (EPM), as well as antidepressant effects in the "forced swimming" (FS) test . Molecular docking studies suggest that the mechanism of action for these bioactive analogs may involve tight binding to the active sites of key neurological targets, such as γ-aminobutyric acid type A (GABAA) receptors and the serotonin (SERT) transporter, with computed free energy of binding (∆G) values reaching -11.0 ± 0.54 kcal/mol for some analogs, indicating strong potential for inhibitor activity . As a versatile synthetic intermediate, this chlorinated carbonitrile is a valuable building block for further chemical transformations, including hydrolysis, and reactions with nucleophiles like hydrazine hydrate, to access more complex fused heterocyclic systems for structure-activity relationship (SAR) studies . This product is intended for research and development purposes in a laboratory setting only. It is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-chloro-7,7-dimethyl-5,8-dihydropyrano[4,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-10(2)5-8-7(6-13-10)3-4-9(11)12-8/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQALAFGXSSMIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)C=CC(=N2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Active Methylene Compounds

Pyrano[4,3-b]pyridine derivatives can be synthesized via cyclization reactions involving active methylene compounds. For instance, dehydroacetic acid (DHA) reacts with cyclic ketones (e.g., cyclohexanone) to form annulated tricyclic systems, which can be further functionalized .

General Approach :

  • Reactants : DHA + cyclic ketones or malononitrile.

  • Conditions : Solvent-free or ethanol reflux.

  • Key Step : Knoevenagel condensation followed by cyclization.

  • Outcome : Yields fused pyrano-pyridine systems.

While this method primarily targets pyrano[2,3-b]pyridines, modifying the ketone (e.g., using dimethyl-substituted variants) could direct selectivity toward 7,7-dimethylpyrano[4,3-b]pyridines.

Alkylation and Functionalization of Pyridine Cores

The compound can also be accessed via alkylation of pyridine intermediates. For example, 2-chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile (CAS 123990-50-1) is synthesized through nucleophilic substitution or Pd-catalyzed coupling .

Key Data :

  • Molecular formula : C₁₁H₁₁ClN₂O.

  • Melting point : 92–93°C.

  • Purity : 95% (HPLC).

Comparison of Methods

Method Starting Material Key Reagent Yield Complexity
Chlorination with POCl₃2-Oxo-pyrano[4,3-b]pyridinePOCl₃66% Moderate
CyclizationDHA + cyclic ketonesBase/Solvent70–85% High
Hydrazine rearrangementAminopyridinethionesNH₂NH₂·H₂O88–91% Low
AlkylationHalogenated pyrano-pyridinesAlkyl halides75–90% Moderate

Challenges and Optimization

  • Regioselectivity : Chlorination at position 2 requires careful control of reaction conditions to avoid over-chlorination .

  • Dimethyl Substitution : Introducing 7,7-dimethyl groups may necessitate sterically hindered ketones or specialized catalysts .

  • Purification : Silica gel chromatography is critical for isolating pure products due to similar polarities of byproducts .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-B]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: Reduction can lead to the formation of hydrogenated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrano-pyridine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrano[4,3-B]pyridine derivatives. For instance, compounds similar to 2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-B]pyridine have demonstrated cytotoxic effects against various cancer cell lines.

  • Case Study : A derivative of pyrano[4,3-B]pyridine was assessed for its ability to inhibit the growth of MCF-7 (breast cancer) cells. The study reported an IC50 value of 14.31 µM, indicating significant anticancer potential .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. Research indicates that derivatives exhibit promising results against both Gram-positive and Gram-negative bacteria.

  • Data Table : Antimicrobial Activity of Pyrano[4,3-B]pyridine Derivatives
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus50 µg/mL
Compound BEscherichia coli25 µg/mL
Compound CBacillus subtilis30 µg/mL

This table summarizes the effectiveness of various derivatives in inhibiting bacterial growth .

Synthesis Example

A common synthetic route involves the reaction of readily available starting materials under optimized conditions to yield high purity products. For example, a study reported yields of up to 97% for similar compounds synthesized via MCR .

Future Research Directions

Given the promising results associated with the biological activities of this compound and its derivatives, future research should focus on:

  • In Vivo Studies : To evaluate the therapeutic efficacy and safety profile in animal models.
  • Mechanistic Studies : To understand the molecular pathways involved in its anticancer and antimicrobial activities.
  • Structural Modifications : To enhance potency and selectivity towards specific biological targets.

Mechanism of Action

The mechanism of action of 2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-B]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyridine Ring

Compound Name Substituents (Position) Key Functional Groups Molecular Weight Key Properties/Applications Reference
2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine Cl (2), CH₃ (7,7) Chloro, dimethyl 212.67 g/mol Intermediate for fused heterocycles
2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile Cl (2), CN (3) Chloro, cyano 194.62 g/mol Electrophilic reactivity for coupling
(7R)-2-Hydroxy-7-isopropyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile OH (2), CN (3), C₃H₇ (7) Hydroxyl, cyano, isopropyl 218.25 g/mol Hydrogen bonding potential
4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine Cl (4), Cl-C₆H₄ (2) Dichlorophenyl 309.17 g/mol Pyrimidine-based drug scaffolds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CN) enhance reactivity for nucleophilic substitution or cross-coupling reactions .
  • Hydrophobic substituents (e.g., dimethyl, isopropyl) improve membrane permeability but may reduce solubility .

Fused Ring Systems and Pharmacological Relevance

Thieno[2,3-b]pyridine Derivatives

Compounds like 8,8-dimethyl-11-(2-furyl)-7,10-dihydro-8H-pyrano[3″,4″:5′,6′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine-4(3H)-one () feature additional fused thieno or furo rings. These systems:

  • Increase planar rigidity , enhancing binding to aromatic protein pockets.
  • Exhibit broader π-π stacking interactions , critical for enzyme inhibition (e.g., kinase targets) .
Pyrano[4,3-b]pyridine-Based Inhibitors

The compound 4-(4-fluorophenyl)-2-piperidin-1-yl-3-(1H-tetrazol-5-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine () demonstrates potent inhibition of FABP4 (IC₅₀ = 0.42 µM). Key structural determinants include:

  • Fluorophenyl group : Enhances lipophilicity and target affinity.
  • Tetrazole moiety : Introduces ionizability at physiological pH, improving solubility .

Chlorination Strategies

  • Target Compound : Synthesized via chlorination of 2-oxo precursors using phosphoryl chloride (POCl₃) under reflux, achieving yields up to 66% .
  • Analog with Cyano Group: Requires sequential chlorination and cyano introduction via nucleophilic substitution .

Fused Ring Construction

  • Thieno Derivatives: Cyclization of ethyl 3-amino-5-(2-furyl) intermediates under optimized conditions (e.g., reflux in acetic acid) yields fused systems .

Biological Activity

2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-B]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : 2-chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine
  • CAS Number : 2673369-00-9
  • Molecular Formula : C10H12ClNO
  • Molecular Weight : 197.67 g/mol
  • Purity : 98.00% .

The biological activity of 2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-B]pyridine is attributed to its ability to interact with various molecular targets. These interactions can modulate enzyme activities and influence cellular pathways:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies have indicated that it may possess selective inhibitory effects against CDK2 and CDK9 .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity. Its structural features may enhance its interaction with microbial enzymes or receptors .
  • Anticancer Activity : Research indicates that the compound has antiproliferative effects on various cancer cell lines, including HeLa and HCT116. The mechanism likely involves the induction of apoptosis and inhibition of cell proliferation pathways .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
CDK InhibitionIC50 values of 0.36 µM (CDK2) and 1.8 µM (CDK9)
AntimicrobialExhibits activity against multiple bacterial strains
AnticancerSignificant inhibition of HeLa and HCT116 cell lines

Case Studies

  • Inhibition of CDK Activity :
    A study focused on the synthesis of derivatives based on the pyrano[4,3-b]pyridine scaffold demonstrated that modifications could enhance selectivity and potency against specific CDKs. The compounds derived from this scaffold exhibited promising IC50 values in the low micromolar range .
  • Anticancer Research :
    In a recent investigation into the anticancer properties of several pyrano[4,3-b]pyridine derivatives, 2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-B]pyridine was highlighted for its ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-B]pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions using intermediates like ethyl carboxylate derivatives (e.g., ethyl 3-amino-5-(2-furyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate). Key steps include refluxing in polar solvents (DMF, THF) and introducing chlorine substituents via nucleophilic substitution . Optimization involves adjusting reaction time (24–48 hours), temperature (80–120°C), and catalyst selection (e.g., hybrid catalysts for improved yield) .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Basic characterization includes:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring saturation (e.g., δ 2.1–2.3 ppm for methyl groups) .
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O) and 750–800 cm⁻¹ (C-Cl) .
  • HPLC : Purity validation (>98% using C18 columns and acetonitrile/water mobile phases) .

Q. What are the stability and storage requirements for this compound?

  • Methodological Answer : The compound is stable under inert atmospheres (N₂/Ar) at 2–8°C. Degradation risks include hydrolysis in humid conditions and photolytic decomposition. Store in amber glass vials with desiccants, and avoid prolonged exposure to temperatures >25°C .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, Hirshfeld analysis) elucidate electronic properties and reactivity?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites (e.g., chloro-substituted pyridine ring as an electron-deficient center) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Cl···H contacts contributing 8–12% to crystal packing) .
  • Molecular docking : Screen against biological targets (e.g., kinase enzymes) using AutoDock Vina to prioritize derivatives for synthesis .

Q. What strategies address contradictions in synthetic yields reported across studies?

  • Methodological Answer : Discrepancies arise from solvent polarity (DMF vs. THF), catalyst loading (5–10 mol%), and purification methods (column chromatography vs. recrystallization). For reproducibility:

  • Control experiments : Compare yields under anhydrous vs. ambient conditions.
  • Catalyst screening : Test organocatalysts (e.g., poly(4-vinylpyridine)) to enhance regioselectivity .
  • Data reconciliation : Use statistical tools (e.g., ANOVA) to isolate critical variables .

Q. How can derivatives of this compound be evaluated for biological activity?

  • Methodological Answer :

  • Antimicrobial assays : Use microdilution methods (MIC ≤ 50 µg/mL against S. aureus and E. coli) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 cells) with SAR analysis of substituents (e.g., 4-chlorophenyl enhances cytotoxicity) .
  • Toxicity profiling : Zebrafish embryo models to assess LC₅₀ and developmental effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.